N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a thioacetamide moiety linked to a dihydropyrazine derivative. The molecular formula is C22H26N2O4S, with a molecular weight of approximately 414.52 g/mol. Its structural features contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thioacetamides exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In studies involving related thioacetamides, compounds showed minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Thioacetamides
Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
Compound 16 | Staphylococcus aureus | 0.31 | 1.0 |
Compound 16-CuONPs-CNPs | E. coli | 1.0 | 2.5 |
Compound 16 | Bacillus subtilis | 5.0 | 10.0 |
Anticancer Activity
The compound's potential anticancer effects are also noteworthy. Similar thioacetamide derivatives have been studied for their ability to inhibit cancer cell proliferation in various cancer lines. For example, some compounds showed IC50 values in the range of micromolar concentrations against human cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thioacetamide A | HeLa (cervical cancer) | 15 |
Thioacetamide B | MCF-7 (breast cancer) | 20 |
N-(3,4-dimethoxyphenyl)-... | A549 (lung cancer) | TBD |
The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For instance, molecular docking studies suggest that these compounds can bind effectively to the active sites of bacterial DNA gyrase, disrupting DNA replication and leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study synthesized various thioacetamide derivatives and evaluated their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that the most potent derivatives had significant bactericidal effects at low concentrations .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of selected thioacetamides on normal VERO cell lines, demonstrating that while they were effective against pathogens, they exhibited relatively low toxicity towards normal cells (IC50 > 500 µg/mL), suggesting a favorable safety profile .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-5-7-17(11-15(14)2)25-10-9-23-21(22(25)27)30-13-20(26)24-16-6-8-18(28-3)19(12-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEOVCCSLMFUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.